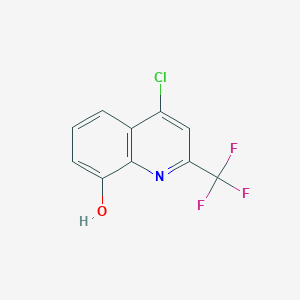
4-Chloro-2-(trifluoromethyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(trifluoromethyl)quinolin-8-ol is a useful research compound. Its molecular formula is C10H5ClF3NO and its molecular weight is 247.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis and Characterization : 4-Chloro-2-(trifluoromethyl)quinolin-8-ol has been synthesized and characterized, demonstrating its potential as a precursor in chemical synthesis. For instance, the synthesis of 2-[(4-chloro-phenylamino)-methyl]-quinolin-8-ol was achieved through condensation and reduction processes, showcasing the compound's utility in creating planar molecular structures with specific orthorhombic configurations (Shangguan Peng-cheng, 2011).
Coordination Compounds : The compound has been utilized in the creation of low-dimensional coordination compounds, such as palladium(II) complexes with halogenated quinolin-8-ol derivatives. These complexes display interesting structural properties and stability, highlighting the compound's role in the development of new materials with potential applications in catalysis and material science (P. Vranec & I. Potočňák, 2013).
Antimicrobial and Antifungal Activities
- Antimicrobial Properties : Research has shown that derivatives of this compound possess significant antimicrobial and antifungal activities. Novel quinoline derivatives containing 1,2,4-triazole moieties were synthesized and demonstrated to exhibit very good antimicrobial activity, comparable to standard drugs, at minimal inhibitory concentrations (Sumesh Eswaran, A. V. Adhikari, & N. S. Shetty, 2009).
Corrosion Inhibition
- Corrosion Inhibition : New bis-quinolin-8-ols derivatives, including compounds related to this compound, have been explored for their corrosion inhibition properties on steel in acidic environments. These studies highlight the potential of such compounds in protecting industrial materials against corrosion, thereby extending their life and reducing maintenance costs (M. El faydy et al., 2021).
Anticancer Studies
- Anticancer Potential : A comparative theoretical and experimental study on a novel tri-quinoline system, which includes this compound, provided insights into its anticancer properties. The compound showed higher cytotoxicity in human cervical cancer cell lines compared to human breast cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs (Kasirajan Gayathri et al., 2017).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-Chloro-2-(trifluoromethyl)quinolin-8-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholesteryl ester transfer protein, a key regulator of high-density lipoprotein metabolism . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the respiratory system by causing specific target organ toxicity . Additionally, its interaction with cellular components can lead to changes in gene expression, thereby altering cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary. For instance, prolonged exposure to the compound may lead to changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it can cause toxic or adverse effects. For example, high doses of the compound have been associated with specific target organ toxicity, particularly affecting the respiratory system . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s ability to modulate metabolic pathways makes it a valuable tool for studying biochemical processes and developing potential therapeutic agents .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its movement within the cell. These interactions can influence its localization and accumulation in specific cellular compartments, affecting its activity and function .
Propiedades
IUPAC Name |
4-chloro-2-(trifluoromethyl)quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-6-4-8(10(12,13)14)15-9-5(6)2-1-3-7(9)16/h1-4,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIDUTTVQCFPKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)



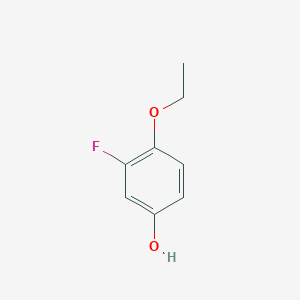
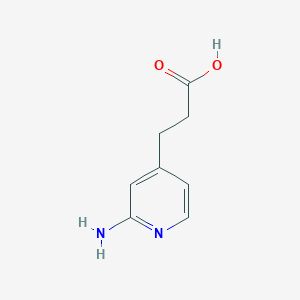
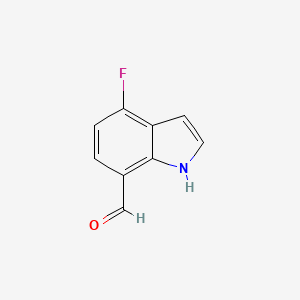
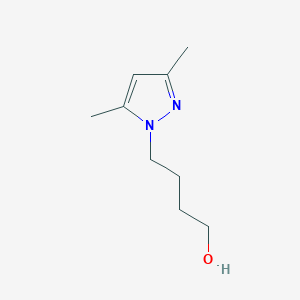

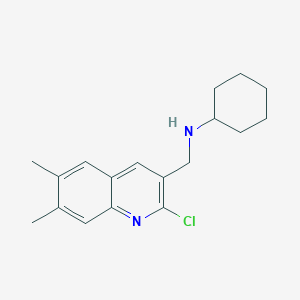
![7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1342209.png)
